1-Bromo-2-(dibutoxymethyl)benzene
Description
1-Bromo-2-(dibutoxymethyl)benzene (CAS No. 113613-63-1) is a brominated aromatic compound featuring a dibutoxymethyl substituent at the ortho position of the benzene ring. Its molecular formula is C₁₃H₁₉BrO₂, with a molecular weight of 307.2 g/mol. The dibutoxymethyl group consists of two butoxy (-OC₄H₉) chains attached to a central methyl carbon, conferring both steric bulk and electron-donating properties via ether oxygen lone pairs. This compound is primarily utilized as an intermediate in organic synthesis, particularly in reactions requiring stabilized ether functionalities or controlled reactivity at the bromine site. Its synthesis typically involves Williamson etherification or substitution reactions, though specific protocols are sparingly documented in publicly available literature .
Properties
CAS No. |
113613-63-1 |
|---|---|
Molecular Formula |
C15H23BrO2 |
Molecular Weight |
315.25 g/mol |
IUPAC Name |
1-bromo-2-(dibutoxymethyl)benzene |
InChI |
InChI=1S/C15H23BrO2/c1-3-5-11-17-15(18-12-6-4-2)13-9-7-8-10-14(13)16/h7-10,15H,3-6,11-12H2,1-2H3 |
InChI Key |
KMLAULZPHNKGJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C1=CC=CC=C1Br)OCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(dibutoxymethyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2-(dibutoxymethyl)benzene using bromine (Br2) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of 1-Bromo-2-(dibutoxymethyl)benzene may involve large-scale bromination processes using similar reaction conditions as described above. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-(dibutoxymethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives under strong oxidative conditions.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2-(dibutoxymethyl)benzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed:
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of dehalogenated benzene derivatives.
Scientific Research Applications
1-Bromo-2-(dibutoxymethyl)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for medicinal compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(dibutoxymethyl)benzene involves its interaction with various molecular targets and pathways. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of a new chemical bond. The compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the substituents on the benzene ring .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, electronic, and functional differences between 1-bromo-2-(dibutoxymethyl)benzene and analogous compounds:
Electronic and Steric Effects
- Dibutoxymethyl vs. Alkenyl/Ethynyl Groups : The dibutoxymethyl group is electron-donating due to oxygen lone pairs, which deactivate the benzene ring toward electrophilic substitution compared to electron-withdrawing groups like phenylethynyl . This electronic modulation makes bromine substitution slower but more selective in the presence of directing groups.
- For example, 1-bromo-2-(2-bromoethyl)benzene undergoes faster cyclization due to reduced steric constraints .
Physical Properties
- Solubility: The dibutoxymethyl group enhances solubility in nonpolar solvents (e.g., hexane, toluene) compared to polar substituents like methoxy or chloroalkyl groups.
- Boiling Point : Bulky substituents increase molecular weight and boiling points relative to simpler analogs (e.g., 1-bromo-2-(2-methylpropyl)benzene in ).
Research Findings and Data
Kinetic Studies
- Cyclization Kinetics : 1-Bromo-2-(dibutoxymethyl)benzene is expected to exhibit slower cyclization rates than 1-bromo-2-(2-bromoethyl)benzene due to steric and electronic effects. For comparison, the latter cyclizes at >10× faster rates in THF at 25°C .
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